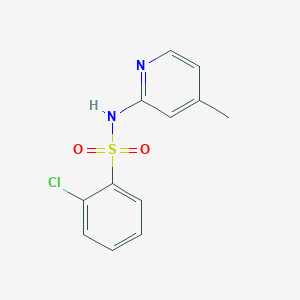![molecular formula C13H10F14N2O4 B11118338 2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide typically involves multiple steps:
Amidation: The formation of the amide bond is carried out by reacting the appropriate fluorinated acid chloride with an amine under controlled conditions.
Cyclization: The dioxane ring is formed through cyclization reactions involving the appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, ROH in alcohol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing advanced materials, including polymers and surfactants. Its fluorinated nature imparts unique properties such as hydrophobicity and oleophobicity, making it suitable for coatings and surface treatments.
Biology
In biological research, the compound is utilized in the development of fluorinated drugs and imaging agents. Its stability and bio-inertness make it an excellent candidate for use in pharmaceuticals and diagnostic tools.
Medicine
In medicine, fluorinated compounds like this one are explored for their potential in drug delivery systems and as therapeutic agents. Their ability to resist metabolic degradation enhances the efficacy and longevity of drugs.
Industry
Industrially, the compound is employed in the manufacture of high-performance lubricants, refrigerants, and fire retardants. Its thermal stability and chemical resistance are crucial for applications in extreme environments.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide involves interactions with molecular targets through its fluorinated moieties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s high electronegativity and steric hindrance due to fluorine atoms play a significant role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluorobutanol
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide stands out due to its complex structure, which combines multiple fluorinated groups with a dioxane ring. This unique combination enhances its chemical stability and broadens its range of applications in various fields.
Properties
Molecular Formula |
C13H10F14N2O4 |
|---|---|
Molecular Weight |
524.21 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-5-methyl-1,4-dioxan-2-yl]butanamide |
InChI |
InChI=1S/C13H10F14N2O4/c1-3-2-32-4(28-6(30)8(14,15)10(18,19)12(22,23)24)5(33-3)29-7(31)9(16,17)11(20,21)13(25,26)27/h3-5H,2H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
WUKGAAKKFUAUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C(O1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11118257.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)
![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)

![Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate](/img/structure/B11118282.png)
![(4-Methylpiperidin-1-yl)[6-methyl-2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11118289.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11118297.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11118303.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B11118305.png)
![Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate](/img/structure/B11118311.png)
methanone](/img/structure/B11118312.png)

